molecular formula C8H5Cl2N3 B15328229 6,7-Dichloroquinazolin-4-amine

6,7-Dichloroquinazolin-4-amine

Cat. No.: B15328229
M. Wt: 214.05 g/mol
InChI Key: RGEWCZJJNKGWGH-UHFFFAOYSA-N
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Description

6,7-Dichloroquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinazolin-4-amine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in combination with protic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

6,7-Dichloroquinazolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloroquinazolin-4-amine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

6,7-dichloroquinazolin-4-amine

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13)

InChI Key

RGEWCZJJNKGWGH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2N

Origin of Product

United States

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